3-Hydroxypropane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxypropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c4-8(6,7)3-1-2-5/h5H,1-3H2,(H2,4,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQKQHPGIPKOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132115-62-9 | |
| Record name | 3-hydroxypropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Derivatization Strategies and Design of Analogues
N-Substitution Reactions of the Sulfonamide Moiety
The nitrogen atom of the sulfonamide group is a key handle for introducing a wide variety of substituents. These reactions typically exploit the nucleophilicity of the sulfonamide nitrogen, often after deprotonation by a base.
N-alkylation and N-arylation are fundamental strategies for modifying the sulfonamide group, enabling the introduction of aliphatic and aromatic moieties, respectively.
N-Alkylation: This process involves the reaction of the sulfonamide with an alkyl halide or a similar electrophile. The reaction is typically carried out in the presence of a base to deprotonate the sulfonamide nitrogen, increasing its nucleophilicity. researchgate.net For a substrate like 3-Hydroxypropane-1-sulfonamide, the hydroxyl group may require protection to prevent it from competing in the alkylation reaction, depending on the reaction conditions. Modern methods, such as borrowing hydrogen catalysis, allow for the N-alkylation of sulfonamides using alcohols as the alkylating agents, which is a more atom-economical approach. researchgate.net Organocatalytic methods have also been developed for the atroposelective N-alkylation of sulfonamides, which is particularly relevant for creating axially chiral molecules. nih.govresearchgate.net
N-Arylation: The introduction of an aryl group onto the sulfonamide nitrogen can be achieved through several methods. Classical approaches often involve copper-catalyzed Ullmann-type reactions. More contemporary methods utilize palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination), which offer milder conditions and broader substrate scope. nih.gov A significant advancement is the development of transition-metal-free N-arylation procedures. nih.govorganic-chemistry.org One such method employs o-silylaryl triflates in the presence of cesium fluoride, allowing for the efficient arylation of sulfonamides under very mild conditions. nih.govorganic-chemistry.org This approach tolerates a wide variety of functional groups, which would be advantageous for a molecule like this compound. nih.govorganic-chemistry.org
| Strategy | Typical Reagents | Key Features | Potential Challenges with this compound |
|---|---|---|---|
| N-Alkylation | Alkyl halides, Alcohols (Borrowing Hydrogen) | Introduces aliphatic groups; can be used to create chiral centers. researchgate.netnih.govresearchgate.net | Potential for O-alkylation at the hydroxyl group; may require protecting groups. |
| N-Arylation (Catalytic) | Aryl halides with Pd or Cu catalysts | Broad scope; well-established methods. nih.gov | Catalyst sensitivity; potential for catalyst poisoning by sulfur. |
| N-Arylation (Metal-Free) | o-Silylaryl triflates with CsF | Mild conditions; high functional group tolerance. nih.govnih.govorganic-chemistry.org | Availability of specialized arylating agents. |
Beyond simple alkyl and aryl groups, a vast array of heterocyclic and other organic moieties can be attached to the sulfonamide nitrogen to generate structurally complex analogues. The synthesis of N-heterocyclic sulfonamides can be achieved by reacting the parent sulfonamide with a suitable heterocyclic halide or through intramolecular cyclization of appropriately functionalized sulfonamides. benthamscience.com For example, reacting this compound with a chloro-substituted pyridine (B92270) or pyrimidine in the presence of a base would yield the corresponding N-heterocyclic derivative. Such modifications are common in medicinal chemistry to modulate properties like solubility, polarity, and biological target engagement. mdpi.comtsijournals.com
The synthesis of these derivatives often follows the general principles of N-alkylation or N-arylation, where the electrophile is a halogenated heterocycle. The reaction conditions, such as the choice of solvent and base, are crucial for achieving good yields. frontiersrj.com
Modifications of the Hydroxypropane Chain
The hydroxypropane backbone of the molecule provides a second platform for derivatization, allowing for changes in stereochemistry, polarity, and functionality.
The propane (B168953) chain of this compound is achiral. Stereocenters can be introduced to create chiral analogues, which is often critical for biological activity. One approach is to start the synthesis from a chiral building block, such as a chiral epoxide, which would lead to an enantiomerically pure product.
Alternatively, a racemic mixture of a chiral derivative can be synthesized and then separated. For instance, oxidation of the terminal alcohol to an aldehyde, followed by a Grignard reaction, would introduce a stereocenter at the 2- or 3-position, yielding a racemic secondary alcohol. This racemic mixture can then be resolved into its constituent enantiomers. Methods for chiral separation of sulfonamides include chromatographic techniques using chiral stationary phases (CSPs), such as polysaccharide-based columns. nih.govnih.gov Supercritical fluid chromatography (SFC) has also been shown to be effective for the semi-preparative separation of sulfonamide enantiomers. nih.gov
Functional group interconversion (FGI) allows for the transformation of the terminal hydroxyl group into a wide range of other functionalities, significantly expanding the chemical diversity of the analogues. nih.govnih.gov
Key transformations could include:
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents (e.g., PCC, PDC for the aldehyde; Jones reagent, TEMPO for the carboxylic acid). The resulting carboxylic acid can be further derivatized to form esters, amides, or other acid derivatives.
Conversion to Amines: The hydroxyl group can be converted into a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine or an azide followed by reduction, yielding an aminopropane sulfonamide.
Etherification: The alcohol can be converted into an ether through a Williamson ether synthesis, introducing various alkyl or aryl groups via an oxygen linker.
| Initial Group | Target Group | Typical Reagents | Resulting Analogue Type |
|---|---|---|---|
| Primary Alcohol (-CH₂OH) | Carboxylic Acid (-COOH) | CrO₃/H₂SO₄ (Jones), TEMPO/NaOCl | Carboxypropane sulfonamide |
| Primary Alcohol (-CH₂OH) | Primary Amine (-CH₂NH₂) | 1. TsCl, pyridine; 2. NaN₃; 3. H₂/Pd or LiAlH₄ | Aminopropane sulfonamide |
| Primary Alcohol (-CH₂OH) | Ether (-CH₂OR) | NaH, then R-X (Alkyl/Aryl halide) | Alkoxy/Aryloxypropane sulfonamide |
Synthesis of Structurally Related Sulfonamide Analogues
The synthesis of analogues that are structurally related but not direct derivatives of this compound is another important strategy. This involves building molecules with similar features, such as a sulfonamide group and a hydroxylated alkyl chain of varying length or with different substitution patterns. For example, analogues could include 4-hydroxybutane-1-sulfonamide or 2-hydroxypropane-1-sulfonamide.
The synthesis of such analogues often relies on established methods for creating the sulfonamide bond, which typically involves the reaction of a sulfonyl chloride with an amine. frontiersrj.com A general approach for hydroxyalkane sulfonamides could involve the synthesis of a hydroxyalkylamine followed by its reaction with a suitable sulfonyl chloride, or the synthesis of a hydroxyalkyl sulfonyl chloride followed by reaction with ammonia (B1221849) or an amine. The development of novel one-pot methods, such as the conversion of carboxylic acids to sulfonyl chlorides followed by amination, can accelerate the synthesis of diverse sulfonamide analogues. nih.gov This strategy allows for the exploration of structure-activity relationships by systematically altering the distance and spatial relationship between the key functional groups. nih.govnih.gov
Design Principles for Modulating Molecular Interactions
The principle of Structure-Activity Relationship (SAR) is fundamental to medicinal chemistry, guiding the optimization of lead compounds by systematically modifying their chemical structure to observe the effects on biological activity. sumathipublications.comwikipedia.orggardp.org For sulfonamides, SAR studies focus on how alterations to the core structure influence properties like antibacterial activity. nih.govyoutube.com
The key structural elements of a sulfonamide that are typically modified include:
The N1-substituent: Substitution of heterocyclic aromatic nuclei at the N1 position of the sulfonamide group often yields highly potent compounds. slideshare.net The nature of this substituent significantly influences the acid dissociation constant (pKa) of the sulfonamide, which is a critical factor for its activity. nih.govacs.org Optimal activity is often observed within a specific pKa range (e.g., 6.6-7.4 for some antibacterial sulfonamides), as the degree of ionization affects cell penetration and binding. nih.govyoutube.com
The Aromatic Ring: The sulfur atom must be directly linked to the benzene ring. slideshare.net Substitutions on this ring generally decrease or abolish activity. slideshare.net
The N4-amino group: For antibacterial sulfonamides, a free para-amino group is generally considered essential for activity, as it mimics p-aminobenzoic acid (PABA). slideshare.netopenaccesspub.org
This systematic approach allows medicinal chemists to probe interactions with biological targets and to fine-tune physicochemical properties, such as hydrophobicity and electronic character, to enhance desired effects. acs.orgdrugdesign.org The ultimate goal is to establish a clear relationship between specific structural features and the resulting biological or chemical reactivity. oncodesign-services.com
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate molecular properties and enhance therapeutic potential. tandfonline.comnih.govacs.org The unique properties of the fluorine atom—its small size, high electronegativity, and low polarizability—can profoundly influence a molecule's physicochemical and pharmacokinetic profile. tandfonline.compharmacyjournal.orgnih.gov
Key effects of incorporating fluorinated moieties include:
Metabolic Stability: Fluorine atoms can be strategically placed at metabolically labile positions to block oxidation by metabolic enzymes, thereby increasing the compound's half-life. nih.govresearchgate.net
Binding Affinity: The substitution of hydrogen with fluorine can enhance binding affinity to target proteins. tandfonline.comnih.gov This can be due to favorable dipolar interactions, conformational control, or the ability of fluorine to participate in non-covalent interactions like hydrogen bonds, although its role as a hydrogen bond acceptor can be complex and context-dependent. nih.govacs.orgmdpi.com
Physicochemical Properties: Fluorination can alter a molecule's pKa, dipole moment, and lipophilicity. tandfonline.comresearchgate.net For example, introducing fluorine can lower the basicity of nearby functional groups, which may improve membrane permeability and bioavailability. tandfonline.com The replacement of a methylene (B1212753) group (CH₂) with a difluoromethylene group (CF₂) can act as a mimic for an oxygen atom in phosphate esters, a strategy used to design enzyme inhibitors. tandfonline.com
The rational design of fluorinated analogues requires careful consideration of where to install the fluorine atoms to optimize molecular properties for a desired outcome. nih.govnih.gov
Table 3: Effects of Fluorine Incorporation on Molecular Properties
| Property | Effect of Fluorination | Rationale/Mechanism |
|---|---|---|
| Metabolic Stability | Increased | Blocking sites of metabolic oxidation (C-F bond is stronger than C-H). nih.govresearchgate.net |
| Binding Affinity | Often Increased | Altered electronic interactions, enhanced dipole moments, favorable non-covalent interactions. tandfonline.comnih.gov |
| Lipophilicity | Increased | Fluorine is lipophilic, which can enhance membrane permeation. tandfonline.com |
| Acidity/Basicity (pKa) | Altered | Strong electron-withdrawing effect of fluorine can increase acidity or decrease basicity of nearby groups. tandfonline.comresearchgate.net |
| Conformation | Influenced | Fluorine can induce specific conformational preferences through steric or electronic effects (e.g., gauche effect). acs.orgmdpi.com |
Mechanistic Investigations of Reactions Involving 3 Hydroxypropane 1 Sulfonamide and Its Derivatives
Elucidation of Core Sulfonamide Formation Mechanisms
The synthesis of sulfonamides is a cornerstone of organic and medicinal chemistry. frontiersrj.comresearchgate.net The most prevalent method involves the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. frontiersrj.comnih.gov This approach is widely used due to its efficiency and the general availability of the starting materials. nih.gov
The formation of the sulfonamide bond is a classic example of a bimolecular nucleophilic substitution reaction at a sulfur atom (SN-S). nih.gov The mechanism involves the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride. frontiersrj.comresearchgate.net This process can proceed through a synchronous mechanism or a stepwise addition-elimination pathway. nih.gov
In the stepwise mechanism, the amine's lone pair of electrons attacks the sulfur center, leading to the transient formation of a trigonal bipyramidal intermediate. nih.goviupac.org This intermediate then collapses with the departure of the chloride leaving group, resulting in the formation of the stable S-N bond of the sulfonamide. nih.gov This reaction is analogous to the acylation of amines with acyl chlorides to form amides. libretexts.org
This pathway is the most common and well-established route for synthesizing a wide array of sulfonamide compounds. nih.govacs.org
Bases play a critical role in sulfonamide synthesis, primarily by neutralizing the hydrochloric acid (HCl) generated during the reaction. researchgate.net The removal of this acidic byproduct is essential as it can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An excess of the amine reactant can serve as the base, but more commonly, a non-nucleophilic base is added to the reaction mixture. frontiersrj.comresearchgate.net
The choice of base and solvent can significantly influence the reaction's outcome. Various organic bases, such as pyridine (B92270) and triethylamine (B128534) (TEA), or inorganic bases like potassium carbonate, have been successfully employed. cbijournal.com
| Base | Solvent | Amine | Sulfonylating Agent | Yield (%) | Reference |
| Pyridine | - | Aniline (B41778) | Benzenesulfonyl chloride | 100 | cbijournal.com |
| Pyridine | - | p-Toluidine | Tosyl chloride | 100 | cbijournal.com |
| Triethylamine | DCM | Diamino aryne precursor | - | 85 | cbijournal.com |
| Potassium Carbonate | PEG-400 | - | - | up to 78 | cbijournal.com |
| Sodium Hydride | DMF/THF | 2-chloro-6,7-dimethoxyquinazolin-4-amine | Various aryl/alkyl sulfonyl chlorides | 72-96 | cbijournal.com |
Research has shown that the base can do more than simply act as an acid scavenger. Studies on the reactions of arenesulfonyl chlorides with amines have revealed pH-yield profiles that suggest a third-order kinetic process at high pH. iupac.org This indicates that the base (in this case, hydroxide) may be involved in the rate-determining step, possibly by participating in the breakdown of the tetrahedral intermediate. iupac.org The propensity for this third-order reactivity appears to increase with the hydrophobic character of the amine's alkyl groups. iupac.org
Mechanisms of Derivatization and Functional Group Transformations
The sulfonamide functional group, once formed, is not inert and can participate in a variety of chemical transformations. These reactions allow for the late-stage functionalization of molecules containing a sulfonamide moiety, enabling the synthesis of complex derivatives. chemrxiv.orgnih.gov
While the sulfonamide group is generally stable towards oxidation, specific conditions can lead to transformations. nih.gov Electrochemical methods have been developed for the oxidative coupling of thiols and amines to form sulfonamides. acs.orgnih.gov The proposed mechanism involves the initial oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation. acs.org The subsequent reaction forms a sulfenamide, which undergoes two consecutive oxidation steps, passing through a sulfinamide intermediate, to yield the final sulfonamide. acs.orgnih.gov
In the context of aromatic sulfonamides, single-electron oxidation can produce an aniline radical cation. nih.gov This intermediate can undergo further reactions, such as intramolecular aromatic nucleophilic substitution, leading to rearranged products. nih.gov The oxidation of sulfinamides to sulfonamides is also a known transformation, often achieved using various oxidizing agents. organic-chemistry.org
The sulfonamide group can be reduced, typically involving the cleavage of the sulfur-nitrogen (S-N) bond. This reductive cleavage transforms the stable sulfonamide into more synthetically versatile functional groups like amines and sulfinates. chemrxiv.org This strategy is valuable for late-stage functionalization, where the sulfonamide acts as a protecting group or a synthetic handle. chemrxiv.org
Various reagents and methods have been developed for this purpose. A neutral organic super-electron-donor (S.E.D.) has been shown to effectively reduce arenesulfonyl groups in both sulfones and sulfonamides. strath.ac.uk The mechanism involves electron transfer to the arenesulfonyl group to form a radical-anion, which then fragments. strath.ac.uk Another approach utilizes a combination of an activated phosphonium (B103445) intermediate and a specific base (t-butyl tetramethylguanidine) to achieve chemoselective N-S cleavage under mild conditions. chemrxiv.org In some specific molecular architectures, such as crowded camphor (B46023) derivatives, the reduction of a sulfonamide to a sulfinamide has been observed even under nominally oxidizing conditions. rsc.org
| Method/Reagent | Substrate Type | Product(s) | Key Mechanistic Feature | Reference |
| Neutral Organic Super-Electron-Donor (S.E.D.) | Arenesulfonamides | Amine + Sulfinate | Formation and fragmentation of a radical-anion | strath.ac.uk |
| Ethyl benzoylformate / Tris(dimethylamino)phosphine / BTMG | Secondary Sulfonamides | Amine + Sulfinate | Base-mediated N-S cleavage of an N-sulfonyl phenylglycine ester intermediate | chemrxiv.org |
| Iodine in various solvents | Camphor-derived dialkyne sulfonamide | Sulfinamide | Reduction under oxidizing conditions in a sterically crowded environment | rsc.org |
The nitrogen atom of a primary sulfonamide (R-SO₂NH₂) possesses acidic protons, allowing it to be deprotonated by a base. libretexts.org The resulting anion is nucleophilic and can undergo substitution reactions, such as N-alkylation or N-arylation, to produce secondary and tertiary sulfonamides. libretexts.orgorganic-chemistry.org
Furthermore, the primary sulfonamide group itself can be activated and converted into a highly reactive electrophile, such as a sulfonyl chloride. nih.gov One modern approach uses a pyrylium (B1242799) salt (Pyry-BF₄) to activate the otherwise poorly nucleophilic NH₂ group. This in-situ formation of a sulfonyl chloride allows for subsequent reactions with a wide range of nucleophiles under mild conditions. nih.gov This transformation is highly selective for the NH₂ group and tolerates many other sensitive functionalities, making it suitable for the late-stage modification of complex molecules. nih.gov The resulting sulfonyl chloride can react with amines to form more complex sulfonamides, alcohols to form sulfonates, and other nucleophiles to generate a diverse array of sulfur-containing compounds. nih.gov
Advanced Reaction Mechanisms
The reactivity of 3-hydroxypropane-1-sulfonamide and its derivatives is a subject of significant interest, underpinning their utility in the synthesis of various heterocyclic and acyclic compounds. Mechanistic studies have illuminated several advanced reaction pathways, including intramolecular cyclizations, additions to unsaturated systems, and S-N coupling reactions. These transformations are crucial for constructing complex molecular architectures.
Intramolecular Cyclization and Rearrangement Pathways
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an acidic N-H bond, makes it an ideal precursor for intramolecular cyclization reactions to form sultams (cyclic sulfonamides). The most common cyclization product is propane-1,3-sultam, a six-membered heterocyclic ring.
The mechanism of this cyclization typically proceeds via activation of the terminal hydroxyl group, converting it into a good leaving group (e.g., tosylate, mesylate, or halide). Following activation, the sulfonamide nitrogen anion, generated by deprotonation with a base, acts as an intramolecular nucleophile, displacing the leaving group in an SN2 reaction to form the sultam ring. nih.gov
A proposed mechanistic pathway involves:
Activation of the Hydroxyl Group: The primary alcohol of a this compound derivative is converted into a better leaving group (e.g., by reaction with tosyl chloride).
Deprotonation: A base (e.g., sodium hydride) removes the acidic proton from the sulfonamide nitrogen, generating a nucleophilic sulfonamidate anion.
Intramolecular Nucleophilic Substitution: The anion attacks the carbon atom bearing the leaving group, leading to the formation of the six-membered sultam ring and expulsion of the leaving group.
Alternatively, under acidic conditions, the hydroxyl group can be protonated and leave as a water molecule, generating a primary carbocation. However, this pathway is generally less favored. Rearrangements are not commonly observed in these direct cyclization pathways due to the stability of the precursors and the favorability of forming five- or six-membered rings. The efficiency of the cyclization is influenced by reaction conditions, such as the choice of base and solvent. nih.gov
| Precursor Type | Reagents and Conditions | Mechanism Type | Product | Reference |
|---|---|---|---|---|
| N-Substituted 3-halopropanesulfonamide | Base (e.g., K₂CO₃, NaH) in an inert solvent (e.g., DMF, THF) | Intramolecular N-alkylation | N-Substituted propane-1,3-sultam | nih.gov |
| 3-Aminopropane-1-sulfonyl chloride | Base (e.g., Pyridine, Et₃N) | Intramolecular sulfonylation | Propane-1,3-sultam | nih.gov |
| Cyanoalkylsulfonyl fluoride | Reducing agent (NaBH₄, NiCl₂·6H₂O) | One-pot reductive cyclization | Spirocyclic γ-sultam | nih.gov |
| Vinyl Sulfonamide Derivative | Heck catalyst (e.g., Pd(OAc)₂) | Intramolecular Heck Reaction | δ-sultam | nih.gov |
Addition Reactions to Unsaturated Systems (e.g., Alkynes)
Derivatives of this compound can participate in addition reactions across unsaturated carbon-carbon bonds, particularly alkynes. These reactions, often catalyzed by transition metals, provide an efficient route to vinyl sulfonamides, which are valuable synthetic intermediates. nih.gov
The mechanism for the transition-metal-catalyzed addition of the sulfonamide N-H bond to an alkyne (hydroaminosulfonylation) typically involves a catalytic cycle:
Coordination: The metal catalyst (e.g., gold, palladium, or rhodium) coordinates to the alkyne, activating the triple bond toward nucleophilic attack. nih.gov
Nucleophilic Attack: The nitrogen atom of the sulfonamide attacks the activated alkyne. This can occur in an intermolecular or intramolecular fashion. The regioselectivity of the attack (Markovnikov vs. anti-Markovnikov) is often controlled by the catalyst and the electronic properties of the alkyne substituents.
Protonolysis: The resulting organometallic intermediate undergoes protonolysis, typically by the sulfonamide itself or a protic solvent, to release the vinyl sulfonamide product and regenerate the active catalyst.
For terminal alkynes, the addition generally follows Markovnikov's rule, with the nitrogen atom adding to the more substituted carbon of the triple bond. The stereochemistry of the addition is often trans, leading to the formation of (E)-vinyl sulfonamides. The hydroxyl group on the propane (B168953) chain of this compound can be protected or unprotected during this reaction, depending on the specific catalyst system and conditions employed. nih.gov
| Catalyst | Alkyne Type | Regioselectivity | Stereoselectivity | Reference |
|---|---|---|---|---|
| Au(I) or Au(III) complexes | Terminal & Internal | Typically Markovnikov | Predominantly anti-addition (trans product) | nih.gov |
| Pd(II) complexes | Terminal & Internal | Variable, depends on ligands | Often syn-addition (cis product) | nih.gov |
| Rh(I) complexes | Terminal | Anti-Markovnikov | Predominantly trans product | nih.gov |
| Base-promoted (e.g., t-BuOK) | Electron-deficient alkynes | Michael-type addition | Typically trans product | nih.gov |
S-N Coupling Mechanisms
The formation of the sulfur-nitrogen bond is fundamental to the synthesis of this compound and its derivatives. S-N coupling reactions encompass several mechanistic pathways, the most traditional being the reaction between a sulfonyl chloride and an amine.
In the synthesis of an N-substituted this compound, the mechanism involves the nucleophilic attack of an amine on the electrophilic sulfur atom of 3-hydroxypropane-1-sulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.
More advanced S-N coupling mechanisms avoid the use of pre-formed sulfonyl chlorides:
Reductive Coupling: A one-pot, three-component reaction can couple nitroarenes, (hetero)arylboronic acids, and a sulfur dioxide source like potassium pyrosulfite. This process involves sequential C-S and S-N bond formation without the need for metal catalysts, proceeding through an arylsulfinate intermediate. researchgate.netorganic-chemistry.org
Oxidative Coupling: Thiols can be coupled directly with amines in the presence of an oxidizing agent (e.g., I₂O₅). The mechanism is proposed to involve the oxidation of the thiol to a more electrophilic sulfur species, which is then attacked by the amine. rsc.org
Transition-Metal-Catalyzed Coupling: Catalysts based on copper or palladium can facilitate the coupling of sulfonyl sources (like DABSO, a sulfur dioxide surrogate) with amines or their precursors. These reactions may proceed through radical pathways or via organometallic intermediates. organic-chemistry.org
The nature of the S-N bond in sulfonamides has been studied, with research indicating minimal S-N π-bonding involving sulfur 3p orbitals. The rotational barriers and reactivity are primarily influenced by steric and electrostatic effects rather than significant double-bond character. chemrxiv.org
| Sulfur Source | Nitrogen Source | Key Reagents/Catalysts | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Sulfonyl Chloride | Primary/Secondary Amine | Base (e.g., Pyridine) | Nucleophilic substitution at sulfur | scispace.com |
| (Hetero)arylboronic acid + K₂S₂O₅ | Nitroarene | None (metal-free) | Sequential C-S and S-N coupling via sulfinate intermediate | researchgate.netorganic-chemistry.org |
| Thiol | Amine | I₂O₅ (oxidant) | Oxidative cross-dehydrogenative coupling | rsc.org |
| Aryldiazonium salt + DABSO | N-chloroamine | Copper catalyst | Radical process and transition-metal catalysis | organic-chemistry.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual protons and carbon atoms.
Proton (¹H) NMR spectroscopy for the related compound, sodium 3-hydroxypropane-1-sulfonate, in a deuterium (B1214612) oxide (D₂O) solvent reveals three distinct signals corresponding to the three methylene (B1212753) (-CH₂-) groups in the propane (B168953) chain. rsc.org The spectrum is characterized by a triplet and two multiplets, whose chemical shifts and multiplicities are dictated by the electronic effects of the adjacent hydroxyl and sulfonyl functional groups.
The methylene protons adjacent to the electron-withdrawing hydroxyl group (Hγ) are deshielded and appear as a triplet at approximately 3.67 ppm. rsc.org The protons on the carbon adjacent to the sulfonyl group (Hα) are found at around 2.95 ppm. rsc.org The central methylene protons (Hβ), which are coupled to the protons on both adjacent carbons, appear as a multiplet at approximately 1.94 ppm. rsc.org The integration of these signals confirms the presence of two protons for each methylene unit.
Table 1: ¹H NMR Spectroscopic Data for Sodium 3-hydroxypropane-1-sulfonate rsc.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Hγ (-CH₂-OH) | 3.67 | Triplet (t) | 2H |
| Hα (-CH₂-SO₃⁻) | 2.95 | Multiplet (m) | 2H |
| Hβ (-CH₂-) | 1.94 | Multiplet (m) | 2H |
Note: Data is for the related salt, sodium 3-hydroxypropane-1-sulfonate, in D₂O.
The Carbon-13 (¹³C) NMR spectrum provides complementary information, showing three distinct signals for the three carbon atoms in the aliphatic chain of sodium 3-hydroxypropane-1-sulfonate. rsc.org The chemical shifts are indicative of the carbon's local electronic environment.
The carbon atom bonded to the electronegative oxygen of the hydroxyl group (Cγ) resonates furthest downfield at approximately 60.7 ppm. rsc.org The carbon attached to the sulfonyl group (Cα) appears at around 48.3 ppm. rsc.org The central carbon atom (Cβ) is the most shielded and resonates at the lowest chemical shift of approximately 27.4 ppm. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for Sodium 3-hydroxypropane-1-sulfonate rsc.org
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Cγ (-CH₂-OH) | 60.7 |
| Cα (-CH₂-SO₃⁻) | 48.3 |
| Cβ (-CH₂-) | 27.4 |
Note: Data is for the related salt, sodium 3-hydroxypropane-1-sulfonate, in D₂O.
Two-dimensional (2D) NMR techniques are invaluable for establishing the precise connectivity and spatial relationships between atoms in the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum confirms the proton-proton coupling network. For 3-Hydroxypropane-1-sulfonamide, cross-peaks would be observed between the signals for Hα and Hβ, and between Hβ and Hγ, confirming the sequential arrangement of the three methylene groups in the propane chain. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum would show a correlation cross-peak between the ¹H signal at ~2.95 ppm and the ¹³C signal at ~48.3 ppm (Hα-Cα), between the ¹H signal at ~1.94 ppm and the ¹³C signal at ~27.4 ppm (Hβ-Cβ), and between the ¹H signal at ~3.67 ppm and the ¹³C signal at ~60.7 ppm (Hγ-Cγ). rsc.org
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY and the related NOESY experiments are used to determine the spatial proximity of nuclei. For a small, flexible molecule like this compound, these experiments can provide insights into preferred solution-state conformations.
Solid-state NMR (ssNMR) is a powerful technique for characterizing the atomic-level structure of materials in their solid form. wikipedia.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which provides rich structural information. wikipedia.org
For this compound, ssNMR could be employed to study its crystalline form, identifying potential polymorphism (the existence of multiple crystal forms) and characterizing intermolecular interactions such as hydrogen bonding in the solid state. Techniques like Magic Angle Spinning (MAS) are used to reduce anisotropic line broadening and improve spectral resolution. wikipedia.org Cross-polarization (CP-MAS) experiments can enhance the signal of low-abundance nuclei like ¹³C. While specific ssNMR data for this compound is not widely reported, the technique offers a pathway to investigate its bulk structure and molecular dynamics, revealing conformational details that are averaged in solution. ox.ac.uk
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key functional groups: hydroxyl (-OH), sulfonamide (-SO₂NH₂), and aliphatic C-H bonds. The positions of these bands are indicative of the specific chemical bonds present.
The sulfonamide group gives rise to several characteristic bands. The most prominent are the strong asymmetric and symmetric stretching vibrations of the S=O bonds, which typically appear in the regions of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations of the primary sulfonamide are expected in the range of 3349–3144 cm⁻¹. rsc.org Furthermore, the S-N stretching vibration is typically observed between 914 and 895 cm⁻¹. rsc.org
The hydroxyl group (-OH) is identified by a strong, broad absorption band due to O-H stretching, usually found in the 3600-3200 cm⁻¹ region. The aliphatic nature of the propane backbone is confirmed by C-H stretching vibrations, which appear in the 2960-2850 cm⁻¹ range.
Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H stretch | 3600 - 3200 (Broad) |
| Sulfonamide (-NH₂) | N-H stretch | 3349 - 3144 |
| Alkane (-CH₂-) | C-H stretch | 2960 - 2850 |
| Sulfonyl (S=O) | Asymmetric stretch | 1350 - 1310 (Strong) |
| Sulfonyl (S=O) | Symmetric stretch | 1160 - 1140 (Strong) |
| Carbon-Oxygen (-C-O) | C-O stretch | 1150 - 1050 |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a compound, offering a specific fingerprint based on its unique structural arrangement. When applied to this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrational modes of its functional groups.
The primary vibrational modes anticipated for this compound include:
S-N Stretching: This vibration is a key indicator of the sulfonamide group and typically appears in the range of 800-950 cm⁻¹ researchgate.net.
SO₂ Stretching: The symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂) are strong Raman scatterers. The symmetric stretch is expected in the 1100-1200 cm⁻¹ region, while the asymmetric stretch appears at higher wavenumbers, typically between 1320-1310 cm⁻¹ rsc.org.
C-C and C-H Vibrations: The aliphatic propane backbone will give rise to a series of C-C stretching and C-H bending and stretching modes. For instance, CH₂ vibrational modes are expected to be identifiable nih.gov.
O-H and C-O Vibrations: The terminal hydroxyl group (-OH) will have a characteristic O-H stretching band, typically broad and in the region of 3200-3600 cm⁻¹, and a C-O stretching vibration at lower wavenumbers.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | ~3200-3600 | Medium-Broad |
| C-H Stretch (aliphatic) | ~2850-3000 | Strong |
| SO₂ Asymmetric Stretch | ~1320-1310 | Strong |
| SO₂ Symmetric Stretch | ~1100-1200 | Strong |
| C-O Stretch | ~1000-1260 | Medium |
| S-N Stretch | ~800-950 | Medium |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. For this compound (C₃H₉NO₃S), the theoretical exact mass can be calculated. When ionized, typically by protonation in positive ion mode ESI ([M+H]⁺), the expected exact mass would be used to confirm the compound's identity with high confidence.
HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are capable of resolving fine isotopic patterns, further confirming the elemental composition. While experimental HRMS data for this specific molecule is not published, the fragmentation pathways of sulfonamides have been studied, providing a basis for predicting its behavior benthamdirect.comnih.gov.
| Adduct | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₃H₁₀NO₃S⁺ | 140.0376 |
| [M+Na]⁺ | C₃H₉NNaO₃S⁺ | 162.0195 |
| [M-H]⁻ | C₃H₈NO₃S⁻ | 138.0230 |
The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly LC-HRMS, is a standard method for monitoring the progress of chemical reactions and assessing the purity of the final product nih.govhpst.czmolnar-institute.comnih.gov. In the synthesis of this compound, LC-MS could be employed to track the consumption of starting materials and the formation of the desired product in real-time.
For purity assessment, LC-HRMS can separate the target compound from any impurities, starting materials, or by-products. The high mass accuracy of the detector allows for the identification and tentative characterization of these impurities, even at very low levels. Tandem mass spectrometry (MS/MS) experiments would involve selecting the precursor ion of this compound and inducing fragmentation to produce a characteristic pattern of product ions. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) when using a triple quadrupole instrument, provides exceptional selectivity and sensitivity for quantification and confirmation of the analyte's presence in a complex matrix nih.govmolnar-institute.comusda.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The absorption of UV-Vis light is primarily associated with the presence of chromophores, which are typically unsaturated functional groups or conjugated systems youtube.com.
This compound is a saturated aliphatic compound. Its structure, consisting of a propane chain with hydroxyl and sulfonamide functional groups, lacks any significant chromophores such as aromatic rings or conjugated double bonds. The electronic transitions available (σ → σ* and n → σ*) occur at very high energies, corresponding to wavelengths in the far UV region (typically <200 nm), which is generally outside the range of standard UV-Vis spectrophotometers tandfonline.comresearchgate.net. Therefore, a solution of pure this compound in a non-absorbing solvent like water or ethanol (B145695) is not expected to show any significant absorbance peaks in the 200-800 nm range. This lack of absorption makes direct UV-Vis analysis for quantification or characterization challenging without derivatization to introduce a chromophore tandfonline.com.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.gov. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule, confirming the connectivity and geometry of the sulfonamide and hydroxyl groups.
Conformation: The exact spatial orientation of the molecule's flexible propane chain in the solid state. Studies on other sulfonamides have shown that the conformation of the sulfonamide group is a critical aspect of its structure nih.govkcl.ac.uk.
Intermolecular Interactions: Detailed insight into the hydrogen bonding network. The N-H protons of the sulfonamide group and the O-H proton of the hydroxyl group can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl and hydroxyl groups can act as acceptors. These interactions dictate the crystal packing arrangement.
Although no published crystal structure for this compound is currently available, analysis of related small molecule sulfonamides in crystallographic databases provides a basis for understanding the likely structural features that would be observed nih.govkcl.ac.uknih.gov.
Other Spectroscopic and Analytical Methods
Near-Infrared (NIR) Spectroscopy
Near-Infrared (NIR) spectroscopy, a technique that measures the absorption of light in the 12500 to 4000 cm⁻¹ (800 to 2500 nm) region, serves as a powerful analytical tool for the structural elucidation of organic compounds, including this compound. This method is particularly sensitive to overtone and combination bands of fundamental molecular vibrations, such as those involving C-H, N-H, and O-H bonds.
In the context of this compound, the NIR spectrum would be characterized by specific absorption bands corresponding to its distinct functional groups. The hydroxyl (-OH) group is expected to exhibit a prominent absorption band in the NIR region, typically around 7100-6600 cm⁻¹, which is associated with the first overtone of the O-H stretching vibration. The precise position and shape of this band can be influenced by hydrogen bonding.
The primary sulfonamide (-SO₂NH₂) group also contributes to the NIR spectrum. The N-H stretching vibrations of the amide group give rise to characteristic absorption bands. The first overtone of the N-H symmetric and asymmetric stretching vibrations typically appears in the 6800-6600 cm⁻¹ range.
Furthermore, the aliphatic propane backbone of the molecule will produce signals in the NIR region. The C-H stretching and bending vibrations of the methylene (-CH₂-) groups will result in combination and overtone bands, although these may be less intense and more complex than those of the -OH and -NH₂ groups.
While a detailed interpretation of the NIR spectrum requires reference spectra or advanced chemometric analysis, the presence and positions of these key absorption bands can rapidly confirm the presence of the hydroxyl and sulfonamide functionalities, making NIR spectroscopy a valuable tool for the qualitative analysis and quality control of this compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of the constituent elements within a chemical compound. For this compound, this method provides the empirical data necessary to verify its molecular formula, C₃H₉NO₃S. The most common method for this determination is combustion analysis, often referred to as CHNS analysis.
In this procedure, a precisely weighed sample of this compound is combusted in a furnace at high temperatures in the presence of excess oxygen. This process converts the carbon, hydrogen, nitrogen, and sulfur within the molecule into their respective gaseous oxides: carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOₓ, which are subsequently reduced to N₂), and sulfur dioxide (SO₂). These combustion products are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy. The oxygen content is typically determined by difference.
The experimentally determined mass percentages of each element are then compared with the theoretical values calculated from the molecular formula. This comparison is crucial for confirming the compound's identity and assessing its purity. Any significant deviation between the experimental and theoretical values may indicate the presence of impurities or an incorrect structural assignment.
Below is a data table outlining the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 3 | 36.03 | 25.88 |
| Hydrogen | H | 1.01 | 9 | 9.09 | 6.54 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 10.07 |
| Oxygen | O | 16.00 | 3 | 48.00 | 34.50 |
| Sulfur | S | 32.07 | 1 | 32.07 | 23.01 |
| Total | 139.20 | 100.00 |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netacs.org It is routinely applied to calculate a wide array of molecular properties, offering a balance between computational cost and accuracy. researchgate.net Studies on related sulfonamide compounds frequently employ DFT methods, such as the B3LYP functional, to elucidate geometric and electronic properties. bohrium.comufc.br
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to the minimum energy state on the potential energy surface. bohrium.com For 3-Hydroxypropane-1-sulfonamide, this involves determining the precise bond lengths, bond angles, and dihedral angles.
Conformational analysis, which is the study of the different spatial arrangements a molecule can adopt through rotation around its single bonds, is crucial for flexible molecules like this compound. libretexts.org The molecule's flexibility arises from rotations around the C-C and C-S bonds. Different conformers can possess distinct energy levels, and DFT calculations can identify the most stable conformer (the global minimum) as well as the energy barriers for interconversion between them. ethz.ch For other sulfonamides, studies have shown that the orientation of the sulfonamide group is a key conformational feature, often influenced by weak intramolecular interactions. mdpi.com
Table 1: Predicted Geometrical Parameters for this compound
This table presents typical bond lengths and angles expected for the core structure of this compound based on DFT calculations of similar molecules. These values represent the optimized geometry in the ground state.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| r(S=O) | Sulfur-Oxygen double bond length | ~1.45 Å |
| r(S-N) | Sulfur-Nitrogen single bond length | ~1.65 Å |
| r(C-S) | Carbon-Sulfur single bond length | ~1.80 Å |
| ∠(O=S=O) | Angle between the two sulfonyl oxygens | ~120° |
| ∠(O=S=N) | Angle of the sulfonamide nitrogen and one oxygen | ~107° |
| ∠(C-S-N) | Angle of the carbon-sulfur-nitrogen backbone | ~105° |
The electronic structure of a molecule governs its chemical behavior. Key aspects of this are the frontier molecular orbitals and the electrostatic potential.
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. irjweb.com The HOMO is the orbital with the highest energy that contains electrons and represents the ability to donate an electron. imist.ma The LUMO is the lowest energy orbital devoid of electrons and represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. schrodinger.com
Table 2: Significance of Frontier Orbital Energies
This table outlines the key quantum chemical descriptors derived from HOMO and LUMO energies, which are calculated to predict the chemical reactivity and kinetic stability of a molecule.
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Related to the ionization potential; ability to donate electrons. |
| LUMO Energy (ELUMO) | - | Related to the electron affinity; ability to accept electrons. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the reactive sites for electrophilic and nucleophilic attack. imist.maresearchgate.net Regions with negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. For this compound, these would be centered on the electronegative oxygen and nitrogen atoms. Regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack, while green areas are neutral. researchgate.netmdpi.com
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO and LUMO of reacting species. wikipedia.orgnumberanalytics.com According to FMO theory, a chemical reaction is favored when there is a strong interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). libretexts.org The energy and symmetry of these orbitals must be compatible for a reaction to occur. By analyzing the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound, one can predict its reactivity in various chemical processes, such as cycloadditions or electrophilic/nucleophilic substitutions. wikipedia.orgnih.gov
DFT calculations are widely used to simulate the vibrational spectra (Infrared and Raman) of molecules. arxiv.orgscm.com By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the fundamental vibrational modes. These theoretical spectra are instrumental in assigning the absorption bands observed in experimental spectra to specific molecular motions, such as the stretching of O-H, N-H, and C-H bonds, or the bending and torsional modes of the molecular backbone. researchgate.netnih.gov To improve agreement with experimental data, calculated frequencies are often multiplied by a scaling factor. ufc.br
Table 3: Characteristic Vibrational Frequencies for this compound
This table shows the expected wavenumber ranges for the key functional group vibrations in this compound, as would be predicted by DFT calculations.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 |
| N-H (Amide) | Stretching | 3100 - 3500 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | 1300 - 1350 & 1120 - 1160 |
| S-N (Sulfonamide) | Stretching | 900 - 950 |
| C-S (Sulfonamide) | Stretching | 650 - 750 |
While standard DFT is a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying excited states and electronic spectra. mpg.de TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption of light in the UV-Visible range. researchgate.netbenasque.org The output of a TD-DFT calculation provides the predicted wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption band. bohrium.com These calculations help to understand the nature of electronic transitions, often identifying them as promotions of electrons from the HOMO to the LUMO or other low-lying unoccupied orbitals. stackexchange.com For a simple aliphatic molecule like this compound, strong absorptions would be expected primarily in the far-UV region.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are cornerstone techniques in computational chemistry for exploring the behavior of molecules over time. These methods allow for the examination of molecular recognition, binding modes, conformational flexibility, and the influence of the surrounding environment.
Molecular Docking for Studying Molecular Recognition and Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. nih.gov
While specific molecular docking studies on this compound are not readily found in the literature, such a study would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant biological target. For instance, many sulfonamides are known to inhibit carbonic anhydrases. mdpi.com A hypothetical docking study of this compound with a carbonic anhydrase isoform would aim to identify key interactions, such as hydrogen bonds between the sulfonamide group and the zinc ion in the active site, as well as other interactions involving the hydroxypropyl chain. The results would be presented in a table detailing the binding energy and interacting residues.
Table 1: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -7.5 |
| Interacting Residues | HIS94, HIS96, HIS119, THR199, ZN2+ |
| Hydrogen Bonds | 2 (with THR199 and the zinc-coordinated water) |
| Hydrophobic Interactions | LEU198, VAL121 |
Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that combines the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). ups-tlse.fr In a QM/MM simulation, a small, chemically active region of the system (e.g., the ligand and the key residues in the binding site) is treated with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is described by a less computationally expensive MM force field. researchgate.net This approach allows for the study of chemical reactions and other electronic phenomena in large molecular systems.
For this compound, a QM/MM study could be employed to investigate the details of its binding to a target protein with high accuracy. For example, it could be used to model the precise electronic interactions between the sulfonamide group and the zinc ion in a metalloenzyme, providing a more detailed understanding of the binding mechanism than MM methods alone. researchgate.net As with molecular docking, specific QM/MM studies on this compound are not prominent in the literature.
Molecular Dynamics for Conformational Ensemble and Flexibility
Molecular dynamics (MD) simulations compute the time evolution of a molecular system by solving Newton's equations of motion. researchgate.net This technique provides detailed information about the conformational flexibility of a molecule and the dynamic behavior of its interactions with other molecules, such as a solvent or a biological receptor. researchgate.nettandfonline.com
An MD simulation of this compound in an aqueous solution would reveal its conformational preferences and the dynamics of its hydration shell. When in complex with a protein, MD simulations can assess the stability of the binding pose predicted by molecular docking and explore the flexibility of both the ligand and the protein upon binding. researchgate.nettandfonline.com The results of such a simulation could be analyzed to determine root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of the system.
Thermodynamic and Solvation Studies
The thermodynamic properties of a compound, such as its enthalpy of dissolution and its behavior in different solvents, are crucial for its practical applications. Computational methods can predict these properties, offering valuable insights that complement experimental studies.
Prediction of Dissolution and Interaction Enthalpies
The enthalpy of dissolution is the enthalpy change associated with the dissolution of a substance in a solvent at constant pressure. This thermodynamic parameter can be predicted using computational methods, often in conjunction with experimental data. umsl.edumdpi.com Theoretical models can also be used to calculate the interaction enthalpies between the solute and the solvent molecules, providing insight into the driving forces of the dissolution process. researchgate.netresearchgate.net
For this compound, computational studies could predict its dissolution enthalpy in various solvents. While specific studies are not available, research on other sulfonamides has shown that the dissolution process is often endothermic. nih.gov Theoretical calculations would involve modeling the compound in the gas phase and in the solvent to determine the energy difference.
Table 2: Illustrative Predicted Thermodynamic Properties of this compound
| Property | Predicted Value | Method |
| Enthalpy of Dissolution (in water) | +15 kJ/mol | COSMO-RS |
| Gibbs Free Energy of Solvation | -25 kJ/mol | SMD Model |
| Interaction Enthalpy with Water | -40 kJ/mol | QM/MM |
Note: The data in this table is for illustrative purposes and is not derived from specific computational studies on this compound.
Investigation of Solvation Media Effects (e.g., Deep Eutectic Solvents)
Deep eutectic solvents (DESs) are emerging as green and tunable solvents for various applications. nih.gov They are mixtures of a hydrogen bond acceptor and a hydrogen bond donor, exhibiting a melting point lower than either of the individual components. google.com The solubility and behavior of solutes can be significantly different in DESs compared to conventional solvents.
Computational studies can be used to investigate the solvation of this compound in various DESs. sci-hub.se Methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict the solubility and thermodynamic properties of a solute in different solvents, including DESs. sci-hub.se Such studies would explore how the interactions between this compound and the components of the DES influence its solubility. Although no specific research on this compound in DESs was found, studies on other sulfonamides have demonstrated that DESs can significantly enhance their solubility. sci-hub.se
Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:
The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.
Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.
6.4. Quantum Chemical Topology and Intermolecular Interactions 6.4.1. Hirshfeld Surface Analysis and Fingerprint Plots 6.4.2. Analysis of Hydrogen Bonding Networks and Covalent Character 6.4.3. Atomistic Analysis of Compound Interactions with Materials
Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Hydroxypropane-1-sulfonamide to ensure high purity?
- Methodology : Synthesis typically involves sulfonation of propane-1-ol derivatives under controlled conditions. For example, sulfonic acid analogs (e.g., 3-(Trimethylsilyl)propane-1-sulfonic acid) are synthesized via reactions between silane reagents and sulfonic acid precursors in anhydrous environments . For this compound, a similar approach could involve amidation of the sulfonic acid intermediate using ammonia or amines under nitrogen atmosphere to prevent oxidation. Purification via recrystallization or column chromatography (using ion-pair agents like Sodium 1-Decanesulfonate ) is critical to achieve >99% purity.
Q. Which analytical techniques are most reliable for structural validation of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use deuterated solvents (e.g., D₂O) and internal standards (e.g., 3-(Trimethylsilyl)propane-1-sulfonic acid ) to resolve chemical shifts for hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups.
- High-Performance Liquid Chromatography (HPLC) : Pair with ion-pair chromatography (e.g., Sodium 1-Decanesulfonate ) to assess purity and detect trace impurities.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode confirms molecular weight and fragmentation patterns.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Management : Neutralize acidic/basic residues before disposal and segregate waste for professional treatment .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported stability data for this compound under varying pH conditions?
- Methodology :
- Controlled Stability Studies : Conduct accelerated degradation tests at pH 2–12 (using HCl/NaOH buffers) and monitor decomposition via HPLC .
- Data Reconciliation : Apply multivariate analysis to identify confounding variables (e.g., trace metal contaminants, temperature fluctuations) . Cross-validate results with independent labs using standardized protocols.
Q. What strategies optimize the use of this compound in studying protein-sulfonamide interactions?
- Methodology :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity by titrating the compound into protein solutions (e.g., serum albumin) and measuring enthalpy changes.
- Molecular Dynamics (MD) Simulations : Model interactions between the sulfonamide group and positively charged amino acid residues (e.g., lysine) to predict binding sites .
- Validation : Compare computational predictions with experimental data from X-ray crystallography or NMR spectroscopy.
Q. How can researchers address inconsistencies in NMR spectral data caused by this compound’s hygroscopic nature?
- Methodology :
- Sample Preparation : Dry the compound rigorously under vacuum (24–48 hours) and use deuterated solvents with molecular sieves to minimize water interference .
- Spectral Referencing : Employ internal standards (e.g., DSS) to calibrate chemical shifts and identify water-suppressed peaks.
- Reproducibility Checks : Repeat experiments across multiple batches to distinguish compound-specific signals from artifacts.
Q. What advanced applications exist for this compound in material science or surfactant design?
- Methodology :
- Surfactant Synthesis : Functionalize the compound with long-chain alkyl groups to create amphiphilic derivatives, analogous to 3-bis(octylamidoethyl)amino-2-hydroxypropane sulfonate surfactants .
- Characterization : Use dynamic light scattering (DLS) and surface tension measurements to assess micelle formation and critical micelle concentration (CMC).
- Applications : Test efficacy in drug delivery systems or as stabilizers in nanoparticle synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
